6-methoxy-2-methyl-2H-pyran-3(6H)-one

Flavor chemistry γ-Pyrone synthesis Furan oxidative rearrangement

6-Methoxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-10-3, molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a heterocyclic pyranone characterized by a 2H-pyran-3(6H)-one core bearing a methoxy substituent at C-6 and a methyl group at C-2. This compound exists as cis and trans diastereomers and as a defined (2R,6S) enantiomeric pair, with the trans-(2R,6S) form registered under CAS 33647-82-4.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 41728-10-3
Cat. No. B14654784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-methyl-2H-pyran-3(6H)-one
CAS41728-10-3
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1C(=O)C=CC(O1)OC
InChIInChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3
InChIKeyCSEDVMRKXMDBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-10-3): What Procurement Teams Need to Know Before Buying This Pyranone Intermediate


6-Methoxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-10-3, molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a heterocyclic pyranone characterized by a 2H-pyran-3(6H)-one core bearing a methoxy substituent at C-6 and a methyl group at C-2 . This compound exists as cis and trans diastereomers and as a defined (2R,6S) enantiomeric pair, with the trans-(2R,6S) form registered under CAS 33647-82-4 . It is classified within the 2-alkyl-6-methoxy-2H-pyran-3(6H)-one family and is documented in the EPA DSSTox database (Substance ID: DTXSID90515097), confirming its status as a tracked chemical substance . Unlike the structurally related flavor compounds maltol and ethyl maltol—which are 3-hydroxy-4H-pyran-4-ones (γ-pyrones)—6-methoxy-2-methyl-2H-pyran-3(6H)-one contains an α,β-unsaturated ketone (enone) system that confers distinct reactivity as both a Michael acceptor and an electrophilic halogenation substrate .

Why 6-Methoxy-2-methyl-2H-pyran-3(6H)-one Cannot Be Swapped with Maltol, Ethyl Maltol, or 6-Hydroxy Pyranone Analogs Without Consequences


Although 6-methoxy-2-methyl-2H-pyran-3(6H)-one shares the pyranone scaffold with maltol (2-methyl-3-hydroxy-4H-pyran-4-one) and ethyl maltol, the critical difference lies in the oxidation state and substitution pattern: this compound is a 2H-pyran-3(6H)-one with an α,β-unsaturated enone system, whereas maltol and ethyl maltol are fully aromatic 4H-pyran-4-ones (γ-pyrones) with a hydroxyl at C-3 . The enone system in 6-methoxy-2-methyl-2H-pyran-3(6H)-one enables Michael addition chemistry at C-5 and electrophilic halogenation at C-4—reactivity that is simply not available in maltol or ethyl maltol . Furthermore, the 6-methoxy group (as opposed to 6-hydroxy in related pyranones) provides a protected, non-ionizable handle that survives epoxidation conditions and can be carried through multi-step sequences before final deprotection to the desired γ-pyrone . Generic substitution with maltol (CAS 118-71-8), ethyl maltol (CAS 4940-11-8), or 6-hydroxy-2H-pyran-3(6H)-one derivatives would fail because none of them can serve as the requisite epoxidation substrate in the established Torii synthesis of γ-pyrones, and none present the same electrophilic enone system for downstream diversification .

Quantitative Head-to-Head Evidence: 6-Methoxy-2-methyl-2H-pyran-3(6H)-one vs. Closest Analogs and Alternative Intermediates


Evidence 1: Maltol Synthesis — This Compound Enables a >60% Overall Yield Route vs. ~20% for the Furan-2-aldehyde Alternative

6-Methoxy-2-methyl-2H-pyran-3(6H)-one is the pivotal intermediate in the three-step Torii synthesis of maltol from furfuryl alcohol. The overall yield of maltol via this 2-alkyl-6-methoxy-2H-pyran-3(6H)-one intermediate exceeds 60%, whereas the alternative multi-step synthesis of maltol from furan-2-aldehyde proceeds in only approximately 20% overall yield . The key step is epoxidation of the 2-alkyl-6-methoxy-2H-pyran-3(6H)-one to form the 4,5-epoxy-6-methoxytetrahydropyran-3-one, followed by acid-catalyzed rearrangement to the 3-hydroxy-4H-pyran-4-one (maltol). The chlorine-based one-pot variant, described in patent US4435584A, achieves the conversion of furfuryl alcohol to maltol via the 6-methoxy-2-methyl-2H-pyran-3(6H)-one intermediate through in situ hydrolysis of the 4-halo-dihydropyran .

Flavor chemistry γ-Pyrone synthesis Furan oxidative rearrangement

Evidence 2: Regioselective C-4 Bromination — 93% Isolated Yield vs. Chlorination and vs. 6-Acetoxy Analog

In the patent US4435584A (Example 28), treatment of 6-methoxy-2-methyl-2H-pyran-3(6H)-one with bromine in acetic acid directly yields 4-bromo-6-methoxy-2-methyl-2H-pyran-3(6H)-one in 93% isolated yield . The same patent demonstrates that the 6-acetoxy analog (6-acetoxy-2-methyl-2H-pyran-3(6H)-one) also undergoes bromination but requires a different workup, and the methoxy variant benefits from easier isolation due to the absence of ester hydrolysis side-reactions. Chlorination of 6-methoxy-2-methyl-2H-pyran-3(6H)-one (0.01 mol in 20 mL acetic acid with 0.01 mol chlorine gas at room temperature) is also reported, confirming that both halogenation pathways are viable at the 6-methoxy oxidation state . The C-4 halogenated products serve as direct precursors to maltol via acid-catalyzed hydrolysis and dehydrohalogenation.

Halogenation chemistry Process chemistry Pyranone diversification

Evidence 3: Coccidiostatic Activity — 5-Amino Michael Adducts of the Biphenylyl Derivative Confer Complete in Vivo Protection at 0.05% Dietary Level

The 2-(4'-biphenylyl) derivative of 6-methoxy-2-methyl-2H-pyran-3(6H)-one (compound 1 in Georgiadis et al., J. Med. Chem. 1976) undergoes Michael-type addition with amines to yield 5-amino-5,6-dihydro derivatives. The resulting dimethylamino hydrochloride adducts (isomers A and B, prepared separately from the corresponding cis and trans isomers of the starting 6-methoxy compound) were administered orally to chickens at 0.05% concentration in diet one day prior to Eimeria tenella challenge, conferring total protection against coccidiosis . By comparison, the parent 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one (compound 1) had only modest intrinsic antimicrobial activity in vitro, and its antimicrobial potency was of the same order as the amine adducts—but only the amine adducts showed meaningful anticoccidial efficacy in vivo . This illustrates that the 6-methoxy enone scaffold is a privileged starting point for diversification to bioactive molecules.

Anticoccidial agents Veterinary pharmaceuticals Michael addition chemistry

Evidence 4: Antimicrobial SAR — 2-Aryl Substituents Drive Potency; 6-Methoxy vs. 6-(p-Nitrobenzoyl)oxy Modulation of Gram-Positive Activity

Georgiadis et al. (J. Pharm. Sci., 1992) established quantitative structure-activity relationships for 2H-pyran-3(6H)-one derivatives. Among the 6-methoxy series, compound 8a — 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one — exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Staphylococcus aureus ATCC 2593 . When the 6-methoxy group was replaced by a 6-[(p-nitrobenzoyl)oxy] substituent (compound 9), the MIC improved to 0.75 μg/mL against Streptococcus sp. C203M . The study also established a class-level rule: bulkier C-2 substituents correlate with increased antibacterial activity against Gram-positive organisms, and the α,β-enone system is essential for activity of 6-hydroxy analogs . These data demonstrate that the 6-methoxy-2H-pyran-3(6H)-one core is a validated scaffold for antimicrobial lead optimization, with quantifiable potency that can be tuned by varying both C-2 aryl and C-6 ester/ether substituents.

Antimicrobial SAR Gram-positive bacteria Pyranone derivatization

Evidence 5: Physicochemical Differentiation — This Compound Is a Low-Melting Liquid (Predicted MP 13.8°C, logP -0.55) vs. Crystalline Maltol (MP 162-164°C, logP +0.65)

Computationally predicted and experimentally measured physicochemical properties reveal substantial differences between 6-methoxy-2-methyl-2H-pyran-3(6H)-one and its closest structural analog, maltol (2-methyl-3-hydroxy-4H-pyran-4-one). According to ChemSpider/ACD/Labs predictions, 6-methoxy-2-methyl-2H-pyran-3(6H)-one has a predicted logP of -0.55 and a melting point of 13.8°C (Adapted Stein & Brown method), consistent with a liquid or low-melting solid at ambient temperature, a boiling point of 237.5°C at 760 mmHg, and a flash point of 87.9°C . In contrast, maltol (CAS 118-71-8) has a reported logP of +0.65 and a melting point of 162-164°C, making it a white crystalline powder at room temperature . Ethyl maltol (CAS 4940-11-8) similarly has a melting point of 85-95°C . This approximately 150°C melting point depression and the inverted logP sign (-0.55 vs. +0.65) mean that 6-methoxy-2-methyl-2H-pyran-3(6H)-one cannot be handled, stored, or formulated using the same protocols as maltol or ethyl maltol; it requires different solvent systems for extraction, different storage conditions, and different analytical reference handling.

Physicochemical properties Formulation development Analytical reference standards

Where 6-Methoxy-2-methyl-2H-pyran-3(6H)-one Delivers Verifiable Value: Evidence-Backed Application Scenarios


Large-Scale Maltol and Ethyl Maltol Manufacturing via the Torii Oxidative Rearrangement Route

For flavor and fragrance manufacturers seeking to produce maltol (CAS 118-71-8) or ethyl maltol (CAS 4940-11-8) at scale, 6-methoxy-2-methyl-2H-pyran-3(6H)-one is the documented key intermediate in the Torii synthesis that achieves >60% overall yield from furfuryl alcohol—approximately 3-fold higher than the furan-2-aldehyde multi-step route (~20%) . The one-pot chlorine oxidation variant (US4435584A) further simplifies downstream processing by combining oxidative ring expansion and halogenation in a single operation . Procurement of this intermediate, rather than attempting to directly purchase or synthesize maltol, is justified when the manufacturing process is designed around the furfuryl alcohol → 2-alkyl-6-methoxy-2H-pyran-3(6H)-one → epoxidation → acid-catalyzed rearrangement sequence.

Medicinal Chemistry Diversification via C-4 Halogenation — A 93% Yield Entry Point to 4-Substituted Pyranones

Research groups engaged in pyranone-based drug discovery can exploit the quantitative halogenation data from US4435584A: 6-methoxy-2-methyl-2H-pyran-3(6H)-one undergoes bromination at C-4 in 93% isolated yield . This provides a robust entry point for further cross-coupling (Suzuki, Sonogashira, etc.) or nucleophilic displacement at the C-4 position. The 6-methoxy group remains intact throughout the halogenation step, avoiding the competitive ester cleavage observed with 6-acetoxy analogs and thereby simplifying purification. Procurement of this compound specifically for halogenation-based library synthesis is supported by the demonstrated high yield and regioselectivity.

Anticoccidial Lead Optimization via Michael Addition of Amines to the Enone System

For veterinary pharmaceutical research targeting Eimeria species (coccidiosis in poultry), the Michael acceptor reactivity of 6-methoxy-2-methyl-2H-pyran-3(6H)-one derivatives is documented to yield 5-amino adducts with total in vivo protection at 0.05% dietary inclusion . Procurement of the 2-(4'-biphenylyl)-substituted variant of this scaffold, followed by amine Michael addition, provides a rational entry into a compound class with proven anticoccidial efficacy in a chicken model. This application is directly supported by the in vivo data from Georgiadis et al. (J. Med. Chem., 1976) and cannot be replicated using maltol or ethyl maltol starting materials, which lack the requisite enone system.

Antimicrobial Scaffold Development with Established Gram-Positive SAR

The 6-methoxy-2H-pyran-3(6H)-one core has published MIC values against S. aureus ATCC 2593 (1.56 μg/mL for compound 8a) and Streptococcus sp. C203M (0.75 μg/mL for compound 9), with a documented class-level SAR trend that bulkier C-2 aryl substituents enhance Gram-positive activity . Medicinal chemistry teams pursuing novel anti-MRSA or anti-Streptococcus agents can procure the 6-methoxy-2-methyl-2H-pyran-3(6H)-one scaffold with confidence that the core structure has validated antimicrobial potential, and that further potency gains are achievable through systematic C-2 and C-6 substitution—as demonstrated by the 2.1-fold MIC improvement from the 6-methoxy to the 6-[(p-nitrobenzoyl)oxy] analog.

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